molecular formula C25H41NO9 B1258803 Aconine CAS No. 509-20-6

Aconine

Cat. No. B1258803
CAS RN: 509-20-6
M. Wt: 499.6 g/mol
InChI Key: SQMGCPHFHQGPIF-UUKFDUHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aconine is a colorless alkaloid obtained by hydrolysis of aconitine . It is a natural product found in Aconitum carmichaelii .


Synthesis Analysis

The synthesis of aconitine involves the construction of the AE fragment and attempts to access the pentacyclic core . The first reported synthesis of fully functionalized aconitine AE fragment is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .


Molecular Structure Analysis

Aconine has a molecular formula of C25H41NO9 . It is a voltage-gated sodium channel activator . The central framework of each aconine cation was compared with that of previously reported aconitine, proving that protonation of the nitrogen atom induced the structure rearrangement .


Chemical Reactions Analysis

The synthesis of aconitine involves a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ-generated nitrone intermediate . Efforts to achieve the challenging radical cyclization cascade under various conditions failed to produce the desired pentacyclic intermediate .


Physical And Chemical Properties Analysis

Aconine has a molecular weight of 499.6 g/mol . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Treatment of Neuronal Disorders

Aconine, as a part of the Aconitum species, has been traditionally used for the treatment of various neuronal disorders . The alkaloids present in Aconine are believed to stimulate the tip of sensory nerve fibres .

Pain and Inflammation Management

Aconine has been reported to be effective in managing pain and inflammation . This is particularly useful in conditions like rheumatism where inflammation and pain are the primary symptoms .

Treatment of Kidney Disorders

Aconine has been used in traditional medicine for treating kidney-related disorders . The specific mechanisms of action are still under investigation.

Management of Diabetes

Aconine has been used in the management of diabetes . While the exact mechanisms are not fully understood, it is believed that the compounds in Aconine may help regulate blood sugar levels.

Treatment of Cardiac Depression

Aconine has been used in the treatment of cardiac depression . Cardiac depression is a condition where the heart’s ability to pump blood is decreased. Aconine may help improve this condition, although more research is needed to understand the exact mechanisms.

Treatment of Hysteria and Other Mental Health Conditions

Aconine has been used traditionally to treat hysteria and other mental health conditions . The calming effects of Aconine may help manage the symptoms of these conditions.

Treatment of Throat Infections and Dyspepsia

Aconine has been reported to be effective in treating throat infections and dyspepsia . Its anti-inflammatory and antimicrobial properties may contribute to these effects.

Potential Use in Malaria Treatment

While not traditionally used for this purpose, there is potential for Aconine to be used in the treatment of malaria . More research is needed in this area to confirm its effectiveness and safety.

Safety and Hazards

Aconine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Aconitine plays a vital role in a wide range of physiological and pathological processes . The toxicity of aconitine can be reduced by compatibility and hydrolysis . Further assessment of the underlying pharmacological properties and its safety profile are required for better evaluation of its potential for clinical applications in the future .

properties

IUPAC Name

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGCPHFHQGPIF-JIOYIOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconine
Reactant of Route 2
Aconine
Reactant of Route 3
Aconine
Reactant of Route 4
Aconine
Reactant of Route 5
Aconine
Reactant of Route 6
Aconine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.